9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound with the molecular formula and a molecular weight of approximately 226.11 g/mol. This compound is classified as a brominated derivative of tetrahydrobenzoazepine, which features a bicyclic structure comprising a benzene ring fused to an azepine ring. The presence of the bromine atom at the ninth position significantly influences its chemical reactivity and biological activity, making it an important compound in medicinal chemistry and organic synthesis .
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. This reaction is commonly performed using bromine in a suitable solvent such as acetic acid or chloroform. The reaction conditions usually entail:
In an industrial context, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors enable precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and consistent quality of the final product .
The molecular structure of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine features a bicyclic framework consisting of a seven-membered azepine ring fused to a six-membered benzene ring. The bromine substituent is located at the ninth position of the azepine ring.
Key structural characteristics include:
The chemical structure can be represented using SMILES notation as BrC1=C2/NCCCC/C2=C/C=C\1
.
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo various chemical reactions:
These reactions are significant for synthesizing derivatives and exploring the compound's biological properties .
The mechanism of action for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets within biological systems. The bromine atom facilitates halogen bonding, which can enhance binding affinity to enzymes or receptors. The azepine ring structure allows for diverse interactions with various biological pathways, potentially modulating their activity.
Research indicates that compounds with similar structures may exhibit neuropharmacological effects due to their ability to interact with neurotransmitter systems .
The physical and chemical properties of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine include:
Additional specific data such as melting point or boiling point are often not readily available but may be determined experimentally in laboratory settings .
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several scientific applications:
Electrophilic aromatic substitution (EAS) represents the most direct route to 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, leveraging the inherent electron-rich nature of the fused benzene ring. Bromination typically employs molecular bromine (Br₂) as the electrophilic source, though N-bromosuccinimide (NBS) is preferred for improved handling and reduced side reactions. Solvent selection critically influences reaction efficiency and purity. Polar aprotic solvents like dichloromethane (DCM) facilitate moderate yields (~65–70%), but acetic acid emerges as the optimal medium due to its dual role: protonation of the azepine nitrogen minimizes undesired N-alkylation while enhancing ring activation toward electrophilic attack [2] [8].
Reaction stoichiometry requires precise control; a 1.05–1.1 molar equivalent of brominating agent ensures monobromination while limiting dibromide formation. Temperature modulation (0–5°C) further suppresses polybromination. Post-reaction, the hydrochloride salt of the product is precipitated for purification, achieving ≥95% purity as confirmed by liquid chromatography/mass spectrometry (LC/MS) [1] [8].
Table 1: Optimization of Bromination Conditions
Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Br₂ | Dichloromethane | 0–5 | 65 | 90 |
NBS | Dichloromethane | 0–5 | 70 | 92 |
NBS | Acetic acid | 20–25 | 82 | 95 |
NBS | Acetic acid | 0–5 | 88 | 95 |
Regioselectivity in bromination is governed by the azepine ring’s fusion geometry and electronic landscape. The benzo[b]azepine scaffold exhibits inherent C9 preference due to reduced steric crowding compared to adjacent positions (C7/C8) and maximal orbital overlap at C9 for electrophilic addition. Nuclear magnetic resonance (NMR) studies of the SMILES structure (BrC₁=C₂/NCCCC/C₂=C/C=C\1.[H]Cl) confirm exclusive substitution at C9, attributed to the electron-donating effect of the adjacent -N(H)- group, which amplifies electron density at the para position (C9) [8].
Steric constraints from the alicyclic azepine ring further disfavor addition at C7/C8. Computational analyses reveal a 4.8 kcal/mol activation barrier difference between C9 and C7 bromination, rationalizing the >98% regioselectivity observed under optimized conditions [8].
Palladium-catalyzed intramolecular amination offers a convergent pathway to access the benzazepine core, circumventing regioselectivity challenges. This method employs ortho-halogenated styrenyl precursors (e.g., 2-bromo-3-vinylbenzaldehyde) coupled with homoallylamine derivatives. A pivotal Pd⁰-catalyzed (e.g., Pd₂(dba)₃) Buchwald-Hartwig amination facilitates C–N bond formation, triggering ring closure to form the seven-membered azepine [3] [9].
Key innovations include ligand selection (XPhos or BINAP) and mild bases (Cs₂CO₃), enabling cyclization at 80–90°C with yields of 75–85%. Subsequent bromination at C9 proceeds with identical regioselectivity as direct methods. This route is particularly advantageous for synthesizing C5-aminated derivatives, as demonstrated in solid-phase library syntheses of functionalized benzazepines [3] [9].
Nitrene insertion provides a high-energy route to the benzazepine skeleton via ring expansion. Thermolytic or photolytic activation of aryl azides (e.g., o-azidotetralin derivatives) generates transient nitrenes that undergo intramolecular C–H insertion into adjacent alkyl chains. This method faces challenges in controlling rearrangement pathways and often yields mixtures of regioisomeric azepines [6] [9].
Recent advances employ rhodium(I)-catalyzed nitrene transfers to enhance selectivity. For example, o-allylphenyl azides treated with Rh(I)(COD)₂BF₄ undergo hydroformylative cyclohydrocarbonylation, forming tetrahydrobenzo[b]azepines with 70% diastereomeric excess. Bromination can then be introduced using NBS/acetic acid. Despite its step economy, this method remains less prevalent due to catalyst costs and competing dimerization [6] [9].
Transitioning from batch to continuous flow reactors enhances the safety, scalability, and reproducibility of 9-bromobenzazepine synthesis. Flow systems excel in managing exothermic bromination reactions through precise temperature control and reduced reaction volumes. A typical setup involves:
This configuration achieves 92% yield at kilogram scale with consistent purity (98%), reducing processing time by 85% compared to batch methods. Flow chemistry also facilitates real-time analytics (e.g., inline FTIR) for immediate parameter adjustments, minimizing waste [5].
Industrial-scale production prioritizes cost-efficiency through solvent recycling, catalyst recovery, and energy minimization. A comparative analysis reveals distinct advantages for continuous flow over batch processing:
Table 2: Cost Analysis of Batch vs. Flow Production (per 1 kg Product)
Parameter | Batch Process | Continuous Flow | Reduction (%) |
---|---|---|---|
NBS Consumption | 1.15 eq | 1.05 eq | 9.5 |
Acetic Acid Volume | 15 L/kg | 5 L/kg | 67 |
Energy Input (kW·h/kg) | 120 | 35 | 71 |
Processing Time | 48 h | 6 h | 88 |
Wastewater Generated | 300 L/kg | 80 L/kg | 73 |
Raw material costs dominate expenditures, with 2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride priced at ~$2,285/g (bulk) [1]. Flow systems mitigate this through superior atom economy (87% vs. 78% in batch) and reduced catalyst loading in palladium-mediated routes. Energy savings arise from eliminated heating/cooling cycles and integrated heat exchangers in flow reactors. Collectively, these innovations lower production costs by 40–50%, making gram-scale synthesis feasible at ~$1,500/g [1] [5] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7